molecular formula C12H16O2S B13324493 3-(Propan-2-yl)-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid

3-(Propan-2-yl)-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid

Cat. No.: B13324493
M. Wt: 224.32 g/mol
InChI Key: LNZQCSFMSBZYSH-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid is an organic compound that features a cyclobutane ring substituted with a thiophene ring and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-yl)-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions involving alkenes.

    Introduction of the Thiophene Ring: This step may involve cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene ring or the cyclobutane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, aldehydes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.

    Material Science:

Biology

    Biological Activity: The compound may exhibit biological activity, making it a candidate for drug development or as a biochemical probe.

Medicine

    Pharmaceuticals: Potential use in the development of new drugs targeting specific pathways or diseases.

Industry

    Chemical Industry: Applications in the synthesis of other complex molecules or as an intermediate in chemical processes.

Mechanism of Action

The mechanism of action of 3-(Propan-2-yl)-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid would depend on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane Carboxylic Acids: Compounds with similar cyclobutane structures but different substituents.

    Thiophene Derivatives: Compounds with thiophene rings and various functional groups.

Uniqueness

3-(Propan-2-yl)-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid is unique due to the combination of the cyclobutane ring, thiophene ring, and carboxylic acid group, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H16O2S

Molecular Weight

224.32 g/mol

IUPAC Name

3-propan-2-yl-1-thiophen-2-ylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C12H16O2S/c1-8(2)9-6-12(7-9,11(13)14)10-4-3-5-15-10/h3-5,8-9H,6-7H2,1-2H3,(H,13,14)

InChI Key

LNZQCSFMSBZYSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC(C1)(C2=CC=CS2)C(=O)O

Origin of Product

United States

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